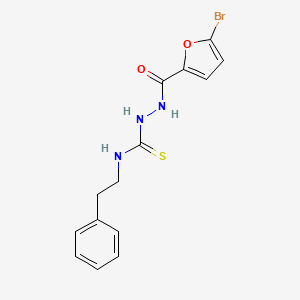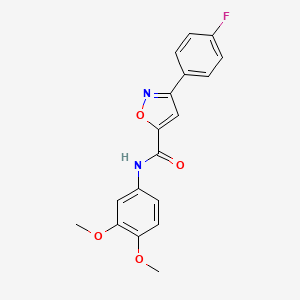![molecular formula C16H13N5O2S B4541652 3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Descripción general
Descripción
Synthesis Analysis The synthesis of related compounds involves complex organic reactions including one-pot synthesis techniques and the interaction of various substituents on the isoxazole and pyrazole rings. For example, Martins et al. (2002) reported the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles through a one-pot synthesis involving 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002).
Molecular Structure Analysis The molecular structure of compounds similar to the one often involves heterocyclic frameworks with substituents that influence their chemical behavior and physical properties. The structures are determined using spectroscopic methods, elucidating the arrangement of atoms within the molecule.
Chemical Reactions and Properties Compounds with similar structures participate in various chemical reactions, including condensation with active methylene compounds, reactions with halo compounds, and diazotization leading to the formation of diazonium chloride and subsequent coupling reactions. These reactions are crucial for the synthesis of pyridopyrazolopyrimidine derivatives and other related heterocycles (Rateb, 2014).
Physical Properties Analysis The physical properties of these compounds, including melting points, solubility, and crystalline structure, are significant for their characterization and application in further chemical processes. These properties are determined using various analytical techniques.
Chemical Properties Analysis The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, define the utility of these compounds in synthetic organic chemistry and potential applications in medicinal chemistry and material science.
References:
- (Martins et al., 2002)
- (Rateb, 2014)
Propiedades
IUPAC Name |
3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-8-6-13(20-19-8)18-15(22)10-7-11(12-4-3-5-24-12)17-16-14(10)9(2)21-23-16/h3-7H,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUUJDKXRBTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N~4~-(5-methyl-1H-pyrazol-3-YL)-6-(2-thienyl)isoxazolo[5,4-B]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4541571.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4541581.png)
![N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-[(2-fluorobenzyl)thio]acetamide](/img/structure/B4541587.png)
![N-[3-(acetylamino)phenyl]-2-ethoxy-1-naphthamide](/img/structure/B4541599.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4541603.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4541610.png)
![N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide](/img/structure/B4541625.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541631.png)

![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4541645.png)
![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)

![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4541651.png)
